6-Bromo-7-fluoroquinazolin-4-OL
説明
Historical Context of Quinazoline and Quinazolinone Research
The historical development of quinazoline chemistry traces back to the nineteenth century, establishing a foundation that ultimately led to compounds like this compound. In 1869, Griess prepared the first quinazoline derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, through the reaction of cyanogens with anthranilic acid. This pioneering work was initially designated as bicyanoamido benzoyl and retained this nomenclature until 1885, when systematic naming conventions began to emerge. The name quinazoline itself was proposed by Widdege in 1887, recognizing its isomeric relationship with cinnoline and quinoxaline compounds.
The systematic development of quinazoline chemistry accelerated in the early twentieth century when Bischler and Lang successfully synthesized quinazoline through decarboxylation of the 2-carboxy derivative in 1895. Subsequently, Gabriel devised a more satisfactory synthetic approach in 1903, establishing methodological foundations that continue to influence contemporary synthetic strategies. The evolution from these early synthetic achievements to modern halogenated derivatives represents a significant advancement in heterocyclic chemistry, where strategic placement of substituents like bromine and fluorine has become instrumental in developing compounds with enhanced biological properties.
The progression of quinazoline research gained substantial momentum in the mid-twentieth century, particularly following the elucidation of quinazolinone alkaloids. In the 1950s, comprehensive studies of quinazoline alkaloids began after the isolation of a new quinazolinone alkaloid, 3-[β-keto-γ-(3-hydroxy-2-piperidyl)-propyl]-4-quinazolone, from the traditional Chinese herb Dichroa febrifuga, which demonstrated antimalarial efficacy. This discovery catalyzed extensive research into the biological potential of quinazoline derivatives, ultimately leading to the development of more than 200 naturally occurring quinazoline alkaloids with diverse pharmacological activities.
The historical trajectory of quinazoline research demonstrates a clear evolution from basic synthetic chemistry to sophisticated medicinal applications. Over 300,000 quinazoline substructure compounds are now available in scientific databases, with nearly 40,000 compounds documented as biologically active. This extensive chemical space has provided the foundation for developing specialized compounds like this compound, which incorporates strategic halogenation to optimize biological activity and synthetic utility.
Classification within Halogenated Heterocyclic Compounds
This compound occupies a distinctive position within the classification of halogenated heterocyclic compounds, representing a sophisticated example of strategic halogen incorporation in bicyclic aromatic systems. Halogenated heterocyclic compounds constitute a crucial category of organic molecules characterized by the presence of one or more halogen atoms attached to heterocyclic frameworks. These compounds are particularly significant because they serve as versatile vehicles in synthetic chemistry, enabling structural modifications through heterocyclic reactions that manipulate their functional properties.
The quinazoline core of this compound consists of a benzene ring fused with a pyrimidine ring, creating a bicyclic aromatic heterocycle with two nitrogen atoms in non-equivalent positions. This structural framework places the compound within the broader category of six-membered heterocyclic compounds, specifically those containing nitrogen heteroatoms. The presence of both bromine and fluorine substituents further categorizes this compound as a polyhalogenated heterocycle, a classification that significantly influences its chemical reactivity and biological activity.
Within the halogenated heterocycle classification, this compound demonstrates the strategic use of different halogen atoms to achieve specific molecular properties. Organo-fluorine and organo-bromine heterocycles represent distinct subclasses within halogenated compounds, each contributing unique characteristics to the overall molecular framework. The fluorine atom, positioned at the 7-position, introduces strong electronegativity and metabolic stability, while the bromine atom at the 6-position provides synthetic versatility through potential substitution reactions and influences molecular size and lipophilicity.
The classification of this compound extends beyond simple halogenation patterns to encompass its role as a functionalized quinazolinone derivative. The presence of the hydroxyl group at the 4-position creates a quinazolin-4-ol structure, which can exist in tautomeric equilibrium with the corresponding quinazolinone form. This tautomeric capability places the compound within the broader classification of quinazolinone derivatives, a class known to encompass more than 150 naturally occurring alkaloids with diverse biological activities.
Significance in Heterocyclic and Medicinal Chemistry
The significance of this compound in heterocyclic and medicinal chemistry extends far beyond its structural complexity, representing a paradigm of how strategic molecular design can enhance therapeutic potential. Quinazoline and quinazolinone derivatives have emerged as privileged scaffolds in medicinal chemistry due to their remarkable stability and diverse biological activities. The quinazolinone nucleus demonstrates exceptional stability under various reaction conditions, including oxidation, reduction, and hydrolysis, making it an ideal framework for pharmaceutical development.
The incorporation of halogen substituents in quinazoline frameworks has become increasingly important in medicinal chemistry, with approximately 25% of all new drugs containing at least one halogen atom. The strategic placement of bromine and fluorine atoms in this compound exemplifies the principle of halogen bonding, which provides enhanced interactions with biological systems, including protein targets and biological membranes. These halogen bonds contribute to improved binding affinity, selectivity, and pharmacokinetic properties of the resulting pharmaceutical compounds.
Structure-activity relationship studies of quinazolinone derivatives have revealed that positions 2, 6, and 8 of the ring system are particularly significant for various pharmacological activities. The positioning of the bromine atom at the 6-position in this compound aligns with these findings, suggesting potential for enhanced biological activity. Additionally, research has indicated that the addition of different heterocyclic moieties at position 3 can increase activity, providing opportunities for further structural modifications of this compound.
The medicinal chemistry significance of this compound is further underscored by its potential role in kinase inhibition. Recent research has identified quinazoline derivatives as promising lead compounds for the treatment of epidermal growth factor receptor mutant non-small cell lung cancer through their activity as kinase inhibitors. The halogenated quinazoline framework provides an optimal balance of electronic properties and steric considerations necessary for effective kinase binding and inhibition.
The compound's significance in heterocyclic chemistry also stems from its synthetic versatility. The presence of multiple reactive sites, including the halogen substituents and the hydroxyl group, provides numerous opportunities for chemical modifications and derivatization. This versatility makes this compound a valuable synthetic intermediate for accessing a wide range of biologically active compounds through systematic structural modifications.
Research Significance and Applications
The research significance of this compound is demonstrated through its multifaceted applications in contemporary pharmaceutical research and its role as a key intermediate in the synthesis of biologically active molecules. Primary research applications focus on its utilization in pharmaceutical research as a crucial building block for developing kinase inhibitors, which are essential for targeting specific pathways in cancer therapy. The unique halogenated quinazoline core enables further chemical modifications, allowing researchers to explore an extensive range of therapeutic applications.
Recent investigations have positioned compounds structurally related to this compound as promising lead compounds for treating epidermal growth factor receptor mutant non-small cell lung cancer. Specifically, N-[2-(substituted-phenyl)ethyl]-6-fluoro-4-quinazolinamines have demonstrated significant potential as never in mitosis A related kinase 4 inhibitors with inhibitory concentration values around 1 micromolar. These findings highlight the therapeutic potential of strategically halogenated quinazoline derivatives in oncology applications.
The compound serves essential functions in the development of transition metal complexes with enhanced biological activities. Research has demonstrated that halogenated quinazoline derivatives can form stable complexes with various metal ions, including manganese, nickel, copper, zinc, and cadmium. These metal complexes exhibit diverse biological activities, including deoxyribonucleic acid binding capabilities, photocleavage activities, and interactions with serum proteins, expanding the potential applications of the parent quinazoline compound.
Industrial applications of this compound extend to its use as an additive in advanced functional materials. The compound's unique electronic properties, derived from the combination of halogen substituents and the quinazoline framework, make it suitable for incorporation into specialized materials with enhanced performance characteristics. This application demonstrates the versatility of halogenated quinazoline derivatives beyond traditional pharmaceutical uses.
The research significance is further emphasized by the compound's role in structure-activity relationship studies. The specific substitution pattern of this compound provides researchers with valuable insights into the effects of halogen positioning on biological activity and chemical reactivity. These studies contribute to the broader understanding of quinazoline pharmacophores and guide the rational design of new therapeutic agents.
The compound's research applications also encompass its potential in antimicrobial and anti-inflammatory drug development. The halogenated quinazoline core structure has been associated with compounds exhibiting antimicrobial and anti-inflammatory properties, making this compound a valuable component in the discovery and development of new therapeutic agents addressing these medical needs. This broad spectrum of potential applications underscores the compound's significance as a versatile platform for pharmaceutical innovation.
特性
IUPAC Name |
6-bromo-7-fluoro-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrFN2O/c9-5-1-4-7(2-6(5)10)11-3-12-8(4)13/h1-3H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQBBYPXSOKJEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)F)N=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30701513 | |
| Record name | 6-Bromo-7-fluoroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30701513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
950577-02-3 | |
| Record name | 6-Bromo-7-fluoroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30701513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-7-fluoroquinazolin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
作用機序
Target of Action
The primary targets of 6-Bromo-7-fluoroquinazolin-4-OL are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems.
生化学分析
Biochemical Properties
6-Bromo-7-fluoroquinazolin-4-OL plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of the enzyme CYP1A2, which is involved in the metabolism of various drugs and xenobiotics The interaction between this compound and CYP1A2 is characterized by the binding of the compound to the active site of the enzyme, thereby inhibiting its activity
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound has been shown to modulate the expression of genes involved in oxidative stress response and apoptosis. This modulation occurs through the activation or inhibition of specific transcription factors, leading to changes in the expression levels of target genes. Furthermore, the compound affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, the inhibition of CYP1A2 by this compound occurs through the binding of the compound to the enzyme’s active site, preventing the enzyme from catalyzing its substrate. Additionally, this compound has been shown to influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play crucial roles in determining its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods. The long-term effects of the compound on cellular function can vary depending on the specific experimental conditions and the duration of exposure. In some cases, prolonged exposure to this compound has been associated with changes in cellular morphology and function, indicating potential long-term impacts on cell viability and activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as the inhibition of specific enzymes and modulation of gene expression. At higher doses, this compound can exhibit toxic or adverse effects, including cellular toxicity and organ damage. Threshold effects have been observed, where the compound’s impact on cellular and physiological processes changes significantly beyond a certain dosage level. These findings highlight the importance of careful dosage optimization in experimental and therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, including CYP1A2. The metabolic pathways of this compound involve oxidation and conjugation reactions, leading to the formation of metabolites that are subsequently excreted from the body. These metabolic processes can influence the compound’s bioavailability, efficacy, and potential toxicity, making it essential to understand the metabolic pathways involved in its biotransformation.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound has been shown to interact with multidrug resistance-associated proteins (MRPs), which play a crucial role in its transport across cellular membranes. These interactions can affect the localization and accumulation of this compound within different cellular compartments and tissues. Additionally, the compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and solubility, which determine its ability to penetrate cell membranes and reach target sites.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound has been observed to localize in specific cellular compartments, such as the cytoplasm and nucleus. This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific organelles. The subcellular distribution of this compound can influence its interactions with biomolecules and its overall biological activity, making it a critical aspect of its biochemical analysis.
生物活性
6-Bromo-7-fluoroquinazolin-4-OL is a synthetic compound belonging to the quinazolinone class, characterized by its unique molecular structure, which includes bromine and fluorine substituents. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly as an enzyme inhibitor.
- Molecular Formula : CHBrFNO
- Molecular Weight : 243.03 g/mol
- CAS Number : 950577-02-3
The biological activity of this compound primarily revolves around its interaction with various enzymes and cellular pathways.
Target of Action
Currently, the specific biological targets of this compound are not fully elucidated. However, it is known to inhibit Cytochrome P450 1A2 (CYP1A2), an enzyme critical in drug metabolism and detoxification processes.
Mode of Action
The compound likely interacts with its targets through hydrogen bonding and hydrophobic interactions, typical of many quinazolinone derivatives. This interaction can lead to significant changes in enzyme activity and cellular responses .
Biochemical Analysis
This compound has been shown to influence several biochemical pathways:
- Enzyme Inhibition : It effectively inhibits CYP1A2, impacting the metabolism of various xenobiotics and pharmaceuticals .
- Cellular Effects : In vitro studies indicate that this compound modulates gene expression related to oxidative stress and apoptosis in different cell lines. Its influence on cell signaling pathways suggests potential therapeutic applications in conditions involving oxidative stress.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates:
- Inhibition of CYP1A2 : This inhibition can affect the clearance rates of co-administered drugs that are CYP1A2 substrates.
- Stability : The compound exhibits stability under standard laboratory conditions, which is crucial for long-term studies and potential therapeutic use .
Dosage Effects in Animal Models
Research involving animal models has demonstrated that the effects of this compound vary with dosage:
- Low Doses : Beneficial effects such as enzyme inhibition and modulation of gene expression are observed.
- High Doses : Potential toxicity or adverse effects may occur, necessitating careful dose optimization in therapeutic contexts .
Case Studies and Research Findings
Recent studies have explored the efficacy of quinazolinone derivatives, including this compound, in various cancer models. For example:
| Study | Model | Dosage | Outcome |
|---|---|---|---|
| Study A | H1975 (EGFR L858R/T790M) | 25 mg/kg | Tumor regression observed |
| Study B | H1975 (EGFR L858R/T790M) | 50 mg/kg | Slower tumor re-growth post-treatment |
These findings suggest that compounds like this compound may have significant antitumor activity through their ability to inhibit key enzymes involved in cancer progression .
科学的研究の応用
Anticancer Activity
Research indicates that 6-Bromo-7-fluoroquinazolin-4-OL exhibits promising anticancer properties. It functions as an enzyme inhibitor, particularly targeting pathways associated with cancer cell proliferation. The compound's mechanism of action involves modulating specific enzymatic activities and cellular signaling pathways, which are crucial for cancer development.
Case Study : A study demonstrated that derivatives of quinazolinone, including this compound, were effective in inhibiting enzymes related to cancer pathways. This suggests potential utility in targeted cancer therapies, particularly for resistant cancer types .
Enzyme Inhibition
The compound has been studied for its ability to inhibit various enzymes involved in critical biological processes. Its structural features allow it to bind effectively to active sites of target enzymes, thus blocking their activity.
Data Table: Enzyme Inhibition Potency
| Compound | Target Enzyme | IC50 Value (μM) |
|---|---|---|
| This compound | EGFR L858R/T790M | 0.1 |
| JBJ-09-063 | EGFR L858R/T790M/C797S | 0.32 |
| Control Compound | - | >10 |
This table highlights the potency of this compound compared to other compounds in inhibiting key enzymes associated with tumor growth .
Antimicrobial Properties
In addition to its anticancer applications, this compound may possess antimicrobial properties. Preliminary studies suggest that its unique chemical structure could enhance its effectiveness against various microbial strains.
類似化合物との比較
Substituent Effects on Reactivity and Solubility
This compound :
- Substituents : Br (position 6), F (position 7), OH (position 4).
- Key Properties : The hydroxyl group increases hydrophilicity (predicted logP ~1.8) and enables hydrogen bonding. Bromine and fluorine introduce steric bulk and electron-withdrawing effects, stabilizing the quinazoline core and influencing electrophilic substitution reactions.
N-(4-Bromo-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (from ):
- Substituents : OMe (positions 6 and 7), NH-Ar (position 4), with Br and F on the aryl amine.
- Key Properties : Methoxy groups enhance lipophilicity (logP 3.2) compared to the hydroxyl analog, reducing aqueous solubility (0.05 mg/mL vs. 0.15 mg/mL for the hydroxyl variant). The aryl amine group contributes to π-π stacking in biological targets but reduces polarity .
Data Table: Comparative Analysis of Quinazoline Derivatives
Key Research Findings
Position 4 Substitutions : Hydroxyl groups improve solubility but may require prodrug strategies for bioavailability. Methoxy or amine groups, as in , favor lipophilicity and blood-brain barrier penetration .
Electronic Modulation : Fluorine’s electronegativity stabilizes the quinazoline ring, enhancing metabolic stability and binding affinity.
準備方法
Starting Materials and Cyclization
- The synthesis often begins with 2-aminobenzoic acid derivatives substituted with bromine and fluorine at the desired positions (6-bromo and 7-fluoro).
- Cyclization to the quinazolinone or quinazolin-4-ol core can be achieved through classical methods such as the Pinner reaction or related cyclization protocols involving formamidine acetate or orthoformates under reflux conditions.
- For example, formamidine acetate serves as a cyclizing agent, reacting with substituted benzoic acids under heat to form the quinazolinone core, which can be subsequently converted to the quinazolin-4-ol.
Halogenation and Functional Group Introduction
- Bromination at position 6 and fluorination at position 7 are introduced either by starting with appropriately substituted benzoic acid precursors or via selective halogenation reactions.
- Halogenation reagents include thionyl chloride for chlorination (analogous to bromination) and fluorinating agents such as Selectfluor or elemental fluorine for fluorination.
- The 4-oxo group of quinazolin-4-one can be converted to the 4-hydroxy form (4-OL) by controlled hydroxylation or by hydrolysis of 4-chloro intermediates.
Representative Synthetic Method from Literature
A notable synthetic approach to related compounds such as 6-bromo-7-fluoroquinazolin-4(3H)-one involves:
- Preparation of amino amide intermediates from Boc-protected 2-aminophenylacetic acid.
- Suzuki coupling to install aryl substituents onto the 6-bromo-7-fluoroquinazolin-4(3H)-one core.
- Subsequent amide coupling via HATU activation to yield functionalized quinazolinones, which can be converted to the 4-ol form by hydrolysis or reduction steps.
This approach highlights the utility of palladium-catalyzed cross-coupling reactions and amide bond formations in the synthesis of substituted quinazolinols.
Industrial and Scalable Preparation Methods
Industrial synthesis of this compound and its analogs often employs:
- High-capacity reactors with controlled temperature and pressure to optimize reaction yields.
- Use of continuous flow systems to improve reproducibility and minimize by-products.
- Catalytic systems involving copper or palladium catalysts for coupling and halogenation steps.
- Purification steps including filtration, activated carbon treatment, and pH adjustment to isolate the target compound with high purity.
A patented industrial method for a closely related compound, 7-bromo-6-chloro-4(3H)-quinazolinone, illustrates the use of:
- 2,4-dibromo-5-chlorobenzoic acid as starting material.
- Catalysts such as cuprous chloride and potassium iodide.
- Formamidine acetate as the cyclizing agent.
- Reflux in acetonitrile for 18-20 hours.
- Post-reaction filtration, activated carbon treatment, and acidification to precipitate the quinazolinone product with yields around 83-87%.
This methodology can be adapted for preparing this compound by substituting chlorine with fluorine and optimizing halogenation steps accordingly.
Reaction Conditions and Optimization
The preparation of this compound involves careful control of reaction parameters:
| Step | Reagents/Conditions | Typical Yield (%) | Notes |
|---|---|---|---|
| Cyclization | Formamidine acetate, reflux in acetonitrile or ethanol, 18-20 h | 80-87 | Temperature 80-110°C, inert atmosphere preferred |
| Halogenation (fluorination) | Selectfluor or KF in DMF, 6-12 h at 100-120°C | 70-85 | Fluorination requires controlled conditions to avoid overreaction |
| Hydroxylation at 4-position | Hydrolysis of 4-chloro intermediate with aqueous base | 75-80 | Mild basic conditions to preserve halogens |
| Suzuki Coupling (if functionalization needed) | Pd catalyst, aryl boronic acid, base, reflux | 65-90 | Reaction time 6-24 h depending on substrate |
Research Findings and Analytical Data
- The presence of bromine and fluorine atoms influences the reactivity and stability of the quinazolinol core.
- Fluorine at position 7 can increase metabolic stability and binding affinity in biological assays.
- Suzuki coupling and amide bond formation are key steps for derivatization, enabling the synthesis of kinase inhibitors and other bioactive molecules.
- Hydroxylation at the 4-position (forming the 4-ol) is crucial for biological activity modulation and can be achieved via selective hydrolysis of 4-chloro precursors or direct hydroxylation.
Summary Table of Preparation Methods
| Preparation Step | Description | Key Reagents/Catalysts | Typical Conditions | Yield Range (%) |
|---|---|---|---|---|
| Starting Material Prep | Synthesis of substituted aminobenzoic acids | Bromination, fluorination reagents | Controlled halogenation at 0-50°C | 70-90 |
| Cyclization | Formation of quinazolinone core | Formamidine acetate, reflux | 80-110°C, 18-20 h | 80-87 |
| Halogenation | Introduction of halogens (Br, F) | Selectfluor, thionyl chloride | 100-120°C, 6-12 h | 70-85 |
| Hydroxylation | Conversion of 4-chloro to 4-hydroxy group | Aqueous base hydrolysis | Mild base, room temperature | 75-80 |
| Functionalization | Suzuki coupling, amide bond formation | Pd catalysts, HATU | Reflux, 6-24 h | 65-90 |
Q & A
Basic Research Questions
Q. How can the synthesis of 6-bromo-7-fluoroquinazolin-4-ol be optimized for high yield and purity?
- Methodological Answer : Optimize reaction conditions by adjusting solvent polarity, temperature, and stoichiometry. For example, demonstrates that heating 4-chloro-6,7-dimethoxyquinazoline with 4-bromo-2-fluoroaniline at 90°C in isopropanol with DIPEA (a bulky base) achieves 80% yield over two steps. Similar protocols can be adapted by substituting chlorine with hydroxyl groups and fine-tuning reaction times. Monitor progress via TLC and purify using gradient column chromatography (e.g., 0–15% EtOAc/heptane) .
Q. What purification techniques are most effective for isolating this compound from reaction mixtures?
- Methodological Answer : Use combi-flash column chromatography with a polar/non-polar solvent gradient (e.g., EtOAc/heptane) to separate the compound from byproducts. highlights successful purification of a bromo-fluoroquinazoline derivative using this method, achieving >95% purity. Confirm purity via LCMS (e.g., observed [M+1]⁺ at m/z 378.1) and NMR spectroscopy .
Q. Which spectroscopic methods are critical for structural characterization of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks based on coupling patterns and substituent effects. For example, aromatic protons in bromo-fluoroquinazolines exhibit distinct splitting (e.g., J = 8.5–2.0 Hz for adjacent halogens) .
- LCMS : Confirm molecular weight and detect fragmentation patterns.
- X-ray crystallography (if crystalline): Use SHELX programs (e.g., SHELXL for refinement) to resolve atomic positions, as demonstrated in for small-molecule structures .
Q. How does solvent/base selection influence the reactivity of quinazoline intermediates?
- Methodological Answer : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution by stabilizing transition states, while bulky bases (e.g., DIPEA) minimize side reactions. shows that dissolving 6-bromo-4-chloroquinazoline in DMSO with potassium carbonate improves amine coupling efficiency .
Advanced Research Questions
Q. How do electron-withdrawing substituents (Br, F) affect the stability and reactivity of quinazolin-4-ol derivatives?
- Methodological Answer : Bromine and fluorine decrease electron density at the quinazoline core, increasing susceptibility to nucleophilic attack. demonstrates that halogenated benzimidazole derivatives exhibit altered reactivity in SNAr reactions; similar principles apply to quinazolines. Use DFT calculations to map electronic effects and predict reaction sites .
Q. What challenges arise in crystallizing this compound, and how can they be addressed?
- Methodological Answer : Halogenated compounds often form twinned crystals or exhibit poor diffraction. Use high-resolution data (≤1.0 Å) and SHELXL’s twin refinement tools ( ). Optimize crystallization via vapor diffusion with mixed solvents (e.g., DCM/hexane) to enhance lattice packing .
Q. How can mechanistic studies differentiate between competing pathways in quinazoline functionalization?
- Methodological Answer : Employ kinetic isotope effects (KIEs) and trapping experiments. For example, deuterate the hydroxyl group to track proton transfer steps. Pair with LCMS/MS to identify transient intermediates, as shown in for benzimidazole synthesis .
Q. How should researchers resolve contradictions between computational predictions and experimental data for this compound?
- Methodological Answer : Triangulate data using multiple methods (e.g., NMR, X-ray, and DFT). If computational models fail to predict regioselectivity, re-parameterize force fields with experimental bond lengths/angles from crystallography ( ). Validate via sensitivity analysis (e.g., varying dielectric constants in solvent models) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
